hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 908066-25-1
VCID: VC6741719
InChI: InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2
SMILES: C1CN2C(CN1)COCC2=O
Molecular Formula: C7H12N2O2
Molecular Weight: 156.185

hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one

CAS No.: 908066-25-1

Cat. No.: VC6741719

Molecular Formula: C7H12N2O2

Molecular Weight: 156.185

* For research use only. Not for human or veterinary use.

hexahydropyrazino[2,1-c][1,4]oxazin-4(3H)-one - 908066-25-1

Specification

CAS No. 908066-25-1
Molecular Formula C7H12N2O2
Molecular Weight 156.185
IUPAC Name 1,6,7,8,9,9a-hexahydropyrazino[2,1-c][1,4]oxazin-4-one
Standard InChI InChI=1S/C7H12N2O2/c10-7-5-11-4-6-3-8-1-2-9(6)7/h6,8H,1-5H2
Standard InChI Key MTCWTJKARNZOLR-UHFFFAOYSA-N
SMILES C1CN2C(CN1)COCC2=O

Introduction

Chemical Identity and Nomenclature

Hexahydropyrazino[2,1-c] oxazin-4(3H)-one is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, which delineates its bicyclic framework. The compound’s nomenclature reflects the fusion of a six-membered pyrazine ring with a six-membered oxazine ring, both partially saturated to form a bridged heterocycle. Key identifiers include:

PropertyValueSource
IUPAC NameHexahydropyrazino[2,1-c] oxazin-4(3H)-onePubChem
Molecular FormulaC7H12N2O2\text{C}_7\text{H}_{12}\text{N}_2\text{O}_2PubChem
Molecular Weight156.18 g/molPubChem
PubChem CID16123287PubChem
CAS Registry Number908066-25-1PubChem

The compound is also recognized by several synonyms, including octahydropiperazino[2,1-c]morpholin-4-one and 1,6,7,8,9,9a-hexahydropyrazino[2,1-c] oxazin-4-one . These variants emphasize its structural relationship to piperazine and morpholine derivatives, which are common pharmacophores in medicinal chemistry.

Structural Characteristics

Two-Dimensional (2D) Structural Analysis

The 2D structure of hexahydropyrazino[2,1-c][1, oxazin-4(3H)-one (Fig. 1) reveals a bicyclic system comprising a pyrazine ring fused to an oxazine ring. The pyrazine moiety contains two nitrogen atoms at positions 1 and 4, while the oxazine ring incorporates one oxygen atom at position 1 and a ketone group at position 4. Partial saturation of the rings reduces aromaticity, conferring conformational flexibility compared to fully aromatic analogs.

Three-Dimensional (3D) Conformational Dynamics

Computational models of the 3D structure indicate that the compound adopts a chair-like conformation in the oxazine ring, with the pyrazine ring existing in a boat conformation. This stereoelectronic arrangement minimizes steric strain and optimizes hydrogen-bonding interactions between the lactam oxygen and adjacent NH groups . The presence of the ketone group at position 4 introduces a polar region, enhancing solubility in polar aprotic solvents.

Comparative Analysis with Related Heterocycles

To contextualize its chemical behavior, hexahydropyrazino[2,1-c] oxazin-4(3H)-one is compared to structurally analogous compounds (Table 2):

CompoundMolecular FormulaKey FeaturesBiological Relevance
Piperazin-2-oneC4H8N2O\text{C}_4\text{H}_8\text{N}_2\text{O}Monocyclic lactamIntermediate in drug synthesis
MorpholineC4H9NO\text{C}_4\text{H}_9\text{NO}Oxygen-containing heterocycleSolvent, corrosion inhibitor
Pyrazino[1,2-a]pyrimidine-4,7-dioneC6H4N2O2\text{C}_6\text{H}_4\text{N}_2\text{O}_2Aromatic fused systemAntimicrobial activity

This compound’s partial saturation and fused architecture distinguish it from fully saturated or aromatic analogs, potentially offering unique physicochemical properties for drug design.

Hypothetical Applications in Pharmaceutical Research

Although direct studies on hexahydropyrazino[2,1-c][1, oxazin-4(3H)-one are scarce, its structural motifs suggest plausible applications:

  • Kinase Inhibition: The lactam group could coordinate with ATP-binding sites in kinase enzymes, analogous to imatinib’s mechanism .

  • Neurotransmitter Analogs: The nitrogen-rich framework might mimic natural polyamines, modulating ion channel or receptor activity.

  • Prodrug Development: Functionalization of the ketone group could enable controlled release of active metabolites.

These applications remain speculative and necessitate empirical validation through targeted assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator